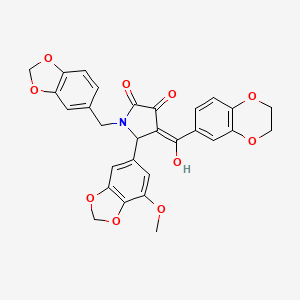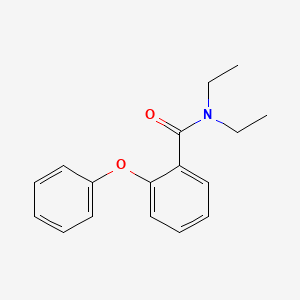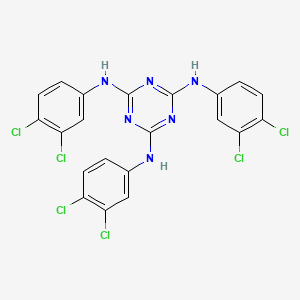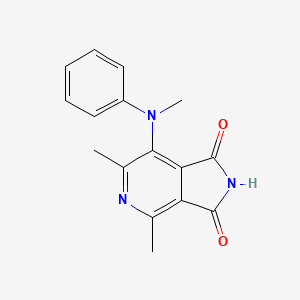![molecular formula C22H20N2O4 B11038996 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)](/img/structure/B11038996.png)
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime): is a fascinating compound with a complex structure. Its IUPAC name is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)malononitrile . Let’s explore its synthesis, reactions, applications, and more!
準備方法
Industrial Production: Unfortunately, information on large-scale industrial production methods remains scarce. Researchers primarily focus on laboratory-scale synthesis.
化学反応の分析
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific reactivity studies are lacking.
Common Reagents and Conditions: While precise conditions are elusive, typical reagents for pyrroloquinoline derivatives include Lewis acids, bases, and transition metal catalysts.
Major Products: The major products formed during its reactions depend on the specific reaction conditions. Further research is needed to elucidate these products.
科学的研究の応用
Chemistry:
Fluorescent Probes: Researchers explore its potential as a fluorescent probe due to its unique structure.
Medicinal Chemistry: Investigations into its bioactivity and potential drug-like properties are ongoing.
Biological Studies: Its interactions with biomolecules (e.g., proteins, nucleic acids) warrant exploration.
Anticancer Properties: Preliminary studies suggest anticancer potential.
Materials Science: Its optical properties make it interesting for materials applications.
Dye Synthesis: It may find use in dye synthesis.
作用機序
この化合物がその効果を発揮する正確な機序は、推測の域を出ません。その分子標的と経路を解明するためには、さらなる研究が不可欠です。
類似化合物との比較
データが限られているため、直接比較は困難ですが、研究者は関連するピロロキノリン誘導体を検討できます。類似化合物には以下のようなものがあります。
4H-ピロロ[3,2,1-IJ]キノリン-1,2-ジオン: 構造的に類似した化合物です。
その他のキノリン誘導体: それらの類似点と相違点を検討してください。
特性
分子式 |
C22H20N2O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
[(E)-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino] benzoate |
InChI |
InChI=1S/C22H20N2O4/c1-13-12-22(2,3)24-19-16(13)10-15(27-4)11-17(19)18(20(24)25)23-28-21(26)14-8-6-5-7-9-14/h5-12H,1-4H3/b23-18+ |
InChIキー |
MZWCIIAVYNSUAZ-PTGBLXJZSA-N |
異性体SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=N\OC(=O)C4=CC=CC=C4)/C2=O)OC)(C)C |
正規SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=NOC(=O)C4=CC=CC=C4)C2=O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038936.png)


![Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11038966.png)
![4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11038967.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11038969.png)

![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B11038973.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)
![4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11038976.png)

![3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11038983.png)
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11038993.png)
